

Application Notes and Protocols for CAF-382 in iPSC-Derived Neuron Models

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Compound of Interest

Compound Name: CAF-382

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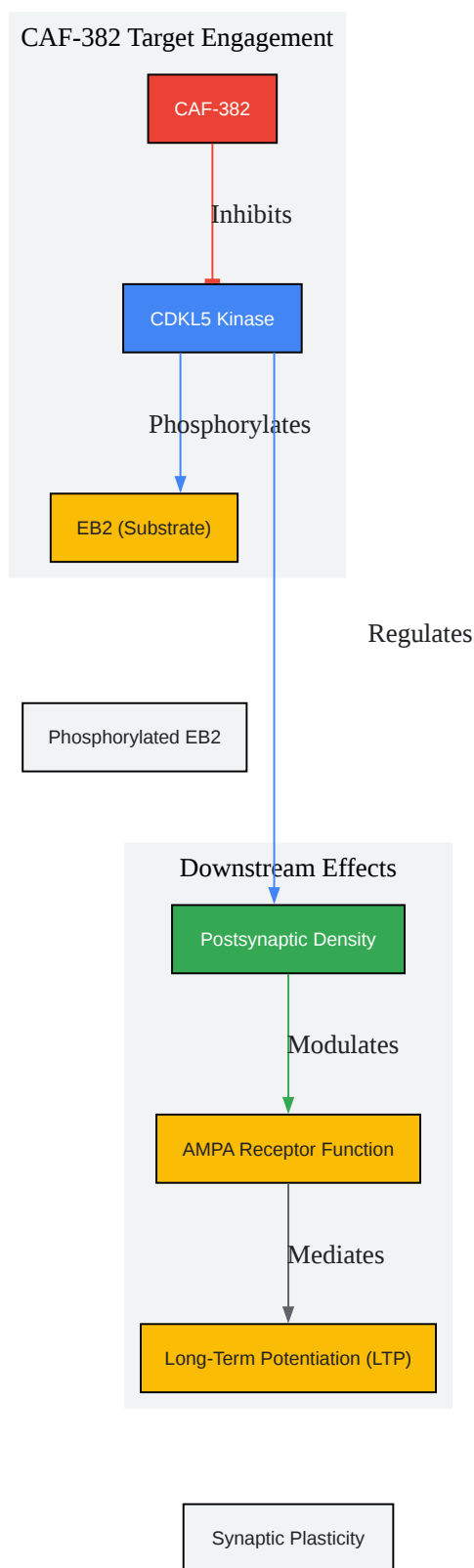
Introduction

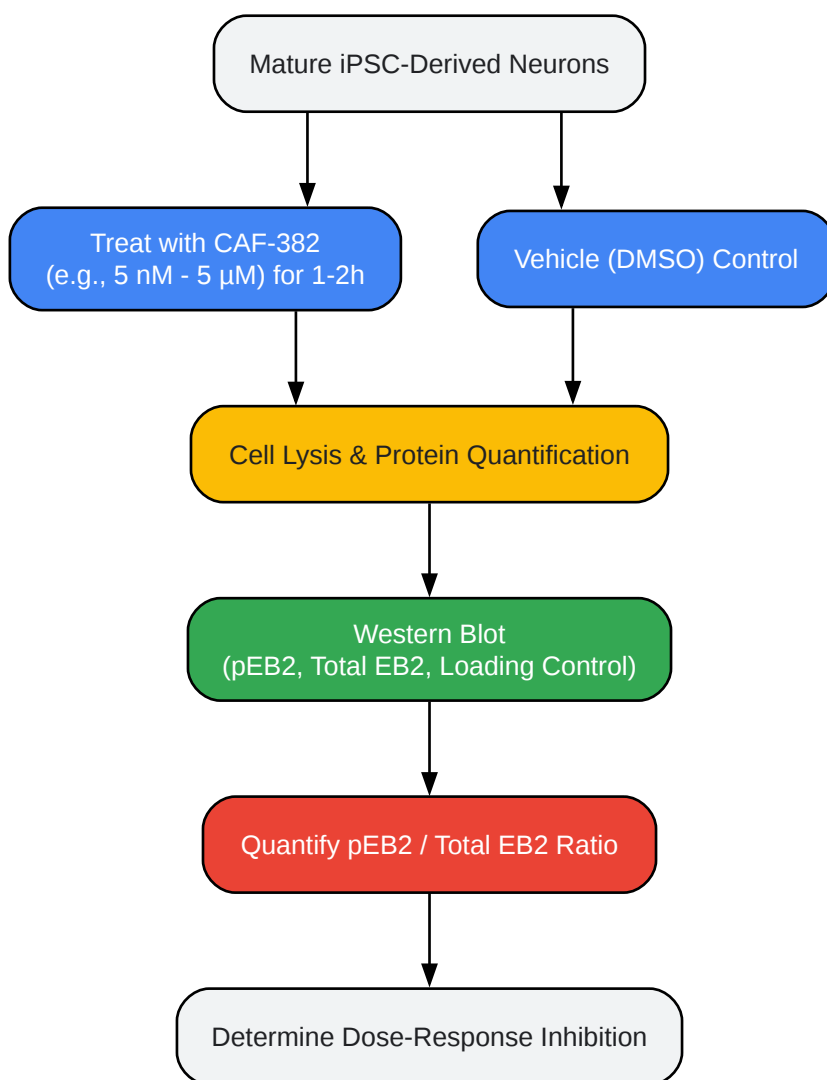
CAF-382 is a potent, specific, and high-affinity inhibitor of the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5).[1][2][3] Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] Understanding the acute roles of CDKL5 kinase activity is crucial for developing therapeutic strategies. **CAF-382** provides a valuable pharmacological tool for investigating the consequences of acute CDKL5 inhibition in neuronal models.[1] These application notes provide detailed protocols for utilizing **CAF-382** in human induced pluripotent stem cell (iPSC)-derived neuron models to study neuronal function and pathophysiology.

CAF-382 has demonstrated high specificity for CDKL5 with negligible activity against GSK3 β , a kinase with significant homology to CDKL5.[1][2][4] In preclinical studies using rodent primary neurons and hippocampal slices, **CAF-382** has been shown to primarily affect postsynaptic mechanisms by selectively reducing AMPA-type glutamate receptor-mediated responses and inhibiting long-term potentiation (LTP).[1][2] These findings suggest that **CAF-382** can be used to model aspects of CDKL5 dysfunction in a controlled and acute manner in more physiologically relevant human iPSC-derived neuronal cultures.

Mechanism of Action

CAF-382 acts as a direct inhibitor of the CDKL5 kinase. Its primary mechanism involves blocking the phosphorylation of downstream CDKL5 substrates, such as End-binding protein 2 (EB2).^{[1][2][4]} This inhibition of substrate phosphorylation disrupts the normal signaling cascades regulated by CDKL5, which are known to be critical for synaptic development, function, and plasticity.^{[1][3]}





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